Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Lipophilicity Aqueous Solubility ADME Prediction

This heterocyclic building block is ideal for medicinal chemistry programs targeting kinases (e.g., FAK/PYK2). The specific 4-aminopyridin-2-yl substitution provides a data-optimized physicochemical profile (XLogP3 0.7, TPSA 83 Ų, 1 HBD, 5 HBA) compared to more lipophilic analogs, directly enhancing aqueous solubility and in vitro/in vivo performance. Ensure your lead optimization benefits from this privileged aminopyrazole scaffold.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 1499395-16-2
Cat. No. B1405984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS1499395-16-2
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N
InChIInChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyTVNQXHKRQLVTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate: Baseline Structural Profile for Medicinal Chemistry


Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1499395-16-2) is a heterocyclic building block featuring a 1H-pyrazole-4-carboxylate core substituted with a 4-aminopyridin-2-yl group at the N1 position [1]. It is a member of the pyrazolylaminopyridine class, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors [2]. The compound presents a molecular formula of C11H12N4O2 and a monoisotopic mass of 232.096 g/mol [1].

Why Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate Cannot Be Indiscriminately Substituted in SAR Campaigns


Simple substitution with other pyrazole-4-carboxylate analogs is not feasible due to the quantifiable impact of the 4-aminopyridin-2-yl moiety on key physicochemical properties. This specific substitution pattern introduces a unique combination of hydrogen bond donors, hydrogen bond acceptors, and topological polar surface area (TPSA) that is distinct from analogs like the parent pyridin-2-yl or phenyl-substituted compounds [1]. These variations directly influence logP, aqueous solubility, and permeability, which are critical parameters in both in vitro assay performance and in vivo pharmacokinetics [1][2]. Furthermore, the 4-aminopyridine motif is a recognized structural element for engaging the ATP-binding pocket of certain kinases, a feature absent in non-aminated or phenyl-based comparators [2].

Procurement-Driven Quantitative Evidence Guide for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1499395-16-2)


Enhanced Aqueous Solubility Profile via Reduced Lipophilicity Compared to Non-Aminated Analogs

The target compound exhibits a significantly lower calculated logP (XLogP3) value compared to its non-aminated pyridinyl and phenyl analogs. This reduction in lipophilicity is directly associated with improved aqueous solubility [1].

Lipophilicity Aqueous Solubility ADME Prediction

Increased Topological Polar Surface Area (TPSA) for Improved Drug-Likeness

The addition of the amino group on the pyridine ring substantially increases the topological polar surface area (TPSA) relative to the non-aminated pyridinyl analog. The target compound's TPSA aligns more closely with optimal ranges for oral bioavailability [1].

TPSA Permeability Bioavailability Drug Design

Unique Hydrogen Bonding Capacity Distinguishes from Phenyl-Based Bioisosteres

The target compound features a distinct hydrogen bonding profile, with one hydrogen bond donor and five hydrogen bond acceptors. This is a quantifiable departure from the phenyl-substituted bioisostere, which possesses zero hydrogen bond donors and only four acceptors [1].

Hydrogen Bonding Bioisostere Molecular Recognition

Class-Level Validation: The Aminopyrazole Motif as a Privileged Scaffold for Kinase Inhibition

A 2023 review of aminopyrazoles in medicinal chemistry establishes this class, to which the target compound belongs, as a privileged scaffold capable of providing useful ligands for a range of kinases including p38MAPK and others, a property not inherent to all pyrazole-4-carboxylates [1].

Kinase Inhibitor Privileged Scaffold Medicinal Chemistry

Recommended Application Scenarios for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate in Drug Discovery


Building Block for Kinase Inhibitor Lead Generation

The target compound is an ideal building block for lead generation libraries targeting the ATP-binding pocket of kinases, including but not limited to Focal Adhesion Kinase (FAK). This is supported by its classification as an aminopyrazole, a recognized 'privileged scaffold' for kinase inhibition [1].

Scaffold for Optimizing Physicochemical Properties in Hit-to-Lead Campaigns

The compound's unique and quantifiable physicochemical profile (XLogP3 of 0.7, TPSA of 83 Ų, 1 HBD, 5 HBA) makes it a superior choice over more lipophilic analogs for hit-to-lead optimization where improving aqueous solubility and permeability is a key objective [1].

Precursor for Developing Selective FAK/PYK2 Inhibitors

The pyrazolylaminopyridine class has been extensively documented as a source of potent inhibitors for the FAK and PYK2 tyrosine kinases [1]. The target compound serves as a strategic entry point for synthesizing focused compound sets to explore structure-activity relationships around this important cancer target.

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